3-[(E)-1-cyano-2-phenylethenyl]benzonitrile
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Overview
Description
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile is an organic compound characterized by the presence of a cyano group and a phenylethenyl group attached to a benzonitrile core
Preparation Methods
The synthesis of 3-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be achieved through several routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another approach is the cyanation of benzene halides or toluene halides using ammonia . Industrial production methods often employ green synthesis techniques, such as the use of ionic liquids as recycling agents to simplify the separation process and reduce environmental impact .
Chemical Reactions Analysis
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can replace the cyano group with other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-1-cyano-2-phenylethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be compared with other similar compounds, such as:
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: This compound has similar electronic properties and is used in organic electronics.
Triphenylamine derivatives: These compounds have strong electron-donating properties and are used in the design of organic materials.
Pyrrole derivatives: These compounds are known for their biological activities and are used in medicinal chemistry
Properties
IUPAC Name |
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14-7-4-8-15(10-14)16(12-18)9-13-5-2-1-3-6-13/h1-10H/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSLUXOMSSBHA-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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